molecular formula C20H26N2O4S B10923976 N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10923976
M. Wt: 390.5 g/mol
InChI Key: FPOJTVUCOMHDEZ-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide: is a complex organic compound with a unique structure that combines a morpholine ring, a naphthalene sulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the morpholine derivative and the naphthalene sulfonyl chloride. The key steps include:

    Formation of the Morpholine Derivative: This involves the reaction of morpholine with a suitable alkylating agent to introduce the propyl group.

    Preparation of Naphthalene Sulfonyl Chloride: This is achieved by sulfonation of naphthalene followed by chlorination.

    Coupling Reaction: The morpholine derivative is then reacted with the naphthalene sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or the amide functionality.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison:

N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C20H26N2O4S/c23-20(21-9-3-10-22-11-13-26-14-12-22)8-15-27(24,25)19-7-6-17-4-1-2-5-18(17)16-19/h1-2,4-7,16H,3,8-15H2,(H,21,23)

InChI Key

FPOJTVUCOMHDEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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